molecular formula C17H25N3O B7779087 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one

1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one

Cat. No.: B7779087
M. Wt: 287.4 g/mol
InChI Key: XYGPZNBUETWVNN-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one is a chemical compound known for its unique structure, which includes a benzotriazole ring attached to an undecane chain. This compound is often utilized in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one typically involves the reaction of benzotriazole with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or acetonitrile (MeCN), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole ring can stabilize transition states and intermediates, making it a versatile reagent in organic synthesis. Molecular targets and pathways involved include interactions with carboxyl groups, amines, and other nucleophilic or electrophilic sites in target molecules .

Comparison with Similar Compounds

Similar compounds to 1-(1H-1,2,3-Benzotriazol-1-yl)undecan-1-one include:

This compound is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to its simpler counterparts.

Properties

IUPAC Name

1-(benzotriazol-1-yl)undecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-2-3-4-5-6-7-8-9-14-17(21)20-16-13-11-10-12-15(16)18-19-20/h10-13H,2-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGPZNBUETWVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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